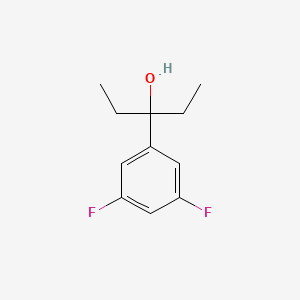

3-(3,5-Difluorophenyl)-3-pentanol

Description

Architectural Importance of Tertiary Alcohol Scaffolds

Tertiary alcohols are organic compounds characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement imparts a high degree of steric hindrance around the hydroxyl group. chemicalbook.comnist.gov In the context of drug discovery, this steric bulk can be advantageous, as it often improves the metabolic profile of a molecule by shielding the hydroxyl group from enzymatic oxidation and glucuronidation, which are common metabolic pathways for primary and secondary alcohols. chemicalbook.comnist.govchemicalbook.com The introduction of a tertiary alcohol can also fine-tune a compound's lipophilicity and solubility, which are critical parameters for its pharmacokinetic profile. chemicalbook.com Furthermore, enantiopure tertiary alcohols with adjacent stereocenters are considered privileged structures in many natural products and pharmaceutically active compounds, making their synthesis a key focus in medicinal research. washington.edu

Overview of 3-(3,5-Difluorophenyl)-3-pentanol within Contemporary Organic Chemistry

This compound is a tertiary alcohol that features a difluorinated phenyl ring attached to the carbinol carbon. The presence of the 3,5-difluorophenyl group is significant, as this substitution pattern is a common motif in various biologically active molecules. The synthesis of this compound can be logically achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. mnstate.eduadichemistry.com This would likely involve the reaction of a Grignard reagent derived from 1-bromo-3,5-difluorobenzene (B42898) with 3-pentanone. The resulting molecule combines the structural features of a tertiary alcohol and a difluorinated aromatic ring, making it a potential building block for more complex molecules with tailored properties.

While specific research dedicated exclusively to this compound is not widely available in public literature, its structural components suggest its potential utility. For example, the related compound 1,1,1,2,2,4,4,5,5,5-decafluoro-3-phenyl-3-pentanol has been synthesized and used as a bulky ligand in organometallic chemistry. nih.gov This suggests that this compound could also serve as a precursor to novel ligands or as a key intermediate in the synthesis of new chemical entities.

Research Objectives and Scope of Investigation for this compound

Given the limited specific data on this compound, a clear set of research objectives can be defined to explore its chemical potential. The primary objective would be the development and optimization of a reliable synthetic route to this compound, likely via the Grignard reaction between 3,5-difluorophenylmagnesium bromide and 3-pentanone.

Subsequent research should focus on the thorough characterization of the compound, including the acquisition of comprehensive spectroscopic data and the determination of its physical properties. This foundational data is crucial for any future applications.

The scope of investigation should then extend to exploring the reactivity of this compound. This could involve its use as a precursor in the synthesis of novel compounds, such as esters, ethers, or as a ligand for metal catalysts. A key area of interest would be to understand how the presence of the difluorophenyl group influences the reactivity and properties of the tertiary alcohol. Ultimately, the goal would be to establish the potential of this molecule as a valuable building block in medicinal chemistry, materials science, or catalysis.

Data for this compound

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄F₂O |

| Molecular Weight | 200.22 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR Spectroscopy | Data not available |

| Mass Spectrometry | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMPNROVHMDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 3,5 Difluorophenyl 3 Pentanol

Reactions of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol group in 3-(3,5-Difluorophenyl)-3-pentanol is the dominant factor governing its reactivity. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms (one from the phenyl ring and two from the ethyl groups), which imparts significant steric hindrance and influences the types of reactions it can undergo.

Esterification and Etherification Reactions

The esterification and etherification of tertiary alcohols like this compound are challenging due to the significant steric hindrance around the hydroxyl group.

Esterification: The traditional Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is generally inefficient for tertiary alcohols. The steric bulk impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. More reactive acylating agents, such as acid chlorides or acid anhydrides, are typically required. The reaction with these reagents is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl). Even with these more reactive electrophiles, the reaction rates are significantly slower compared to primary or secondary alcohols. Specialized methods, such as using benzotriazole (B28993) esters, have been developed for the esterification of sterically hindered alcohols.

Etherification: The Williamson ether synthesis, a common method for preparing ethers, is not suitable for tertiary alcohols as the alkoxide of a tertiary alcohol is a strong base and would promote elimination of the alkyl halide rather than substitution. The synthesis of tertiary ethers often requires alternative strategies. For instance, the reaction of the alcohol with a highly reactive alkylating agent under acidic conditions or the use of silyl (B83357) ethers to facilitate C-O bond formation in copper-catalyzed reactions can be employed. The formation of sterically hindered ethers remains a significant challenge in synthetic chemistry.

Table 2: Predicted Suitability of Reagents for Esterification and Etherification

| Reaction | Reagent Type | Predicted Suitability |

| Esterification | Carboxylic Acid (Fischer) | Low |

| Acid Chloride/Anhydride | Moderate to High (with base) | |

| Benzotriazole Esters | High | |

| Etherification | Alkyl Halide (Williamson) | Low (Elimination likely) |

| Silyl Ethers (Cu-catalyzed) | Moderate |

Dehydration and Elimination Processes

The dehydration of tertiary alcohols to form alkenes is a common and often facile reaction, typically proceeding through an E1 elimination mechanism. In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, the hydroxyl group is protonated to form a good leaving group (water). Departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom to form a double bond.

For this compound, the intermediate carbocation would be stabilized by the tertiary nature of the carbon and to some extent by the adjacent phenyl ring. Deprotonation can occur from either of the two adjacent methylene (B1212753) groups of the ethyl substituents. According to Zaitsev's rule, the major product would be the more substituted (and therefore more stable) alkene. This would lead to a mixture of (E)- and (Z)-3-(3,5-difluorophenyl)pent-2-ene. A smaller amount of the less substituted Hofmann product, 2-ethyl-1-(3,5-difluorophenyl)prop-1-ene, might also be formed.

Derivatization for Complex Molecular Architectures

While not a simple starting material due to its steric hindrance, this compound could serve as a building block in the synthesis of more complex molecules. The introduction of the 3,5-difluorophenyl moiety can be of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms.

Derivatization could involve initial dehydration to the corresponding alkene, which then opens up a range of further functionalization reactions. For example, the double bond could undergo hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new functional groups at different positions on the pentyl chain. The tertiary alcohol itself could be converted to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, although elimination would be a significant competing pathway.

Reactivity at the Difluorophenyl Moiety

The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns in Polyfluorinated Arenes

Fluorine is an interesting substituent in the context of electrophilic aromatic substitution (SEAr). It is highly electronegative, making it an inductively electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack compared to benzene. However, like other halogens, fluorine has lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the two fluorine atoms are in a meta relationship to each other. Their deactivating inductive effects are additive, making the ring significantly less nucleophilic than benzene. The directing effects of the two fluorine atoms and the tertiary alkyl group must be considered. The tertiary alkyl group is a weak activating group and an ortho, para-director.

The positions ortho to one fluorine and para to the other (C2 and C6) are the most activated by resonance from the fluorine atoms. The C4 position is para to the alkyl group and meta to both fluorine atoms. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, directed by the fluorine atoms. The steric bulk of the 3-pentanol (B84944) group would likely hinder substitution at the C2 and C6 positions to some extent, but this is generally less of a factor for the relatively small electrophiles used in many SEAr reactions. Substitution at the C4 position is less likely due to the strong deactivating inductive effects of the adjacent fluorine atoms.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

| Position | Directing Effects | Predicted Reactivity |

| C2, C6 | ortho to one F, meta to the other, ortho to alkyl group | Most likely site of substitution |

| C4 | para to alkyl group, meta to both F atoms | Less likely site of substitution |

Nucleophilic Aromatic Substitution Enabled by Fluorine Activation

The presence of two fluorine atoms on the phenyl ring renders it highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this type of reaction, a potent nucleophile attacks the electron-poor aromatic ring, displacing a leaving group, which in this case would be one of the fluoride (B91410) ions. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed, and it is effectively stabilized by electron-withdrawing groups. libretexts.org The two fluorine atoms on the this compound molecule serve this purpose through their strong inductive electron-withdrawing effect.

While SNAr reactions are typically most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group to allow for resonance stabilization of the negative charge, the meta positioning in the 3,5-difluoro arrangement still significantly activates the ring for nucleophilic attack compared to a non-fluorinated analogue. libretexts.orgmasterorganicchemistry.com The rate-determining step is typically the initial nucleophilic addition to the ring. libretexts.org Consequently, the high electronegativity of fluorine, which enhances the ring's electrophilicity, makes fluoride a surprisingly good leaving group in this context, often better than heavier halogens. libretexts.org

Common nucleophiles for this transformation include alkoxides, thiolates, and amines, which could be used to introduce a wide range of functionalities onto the aromatic core of the molecule. nih.govbeilstein-journals.org For instance, reaction with a primary amine could lead to the synthesis of novel amino-substituted aryl alcohol derivatives. scispace.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

| Ring Substituents | Strong electron-withdrawing groups accelerate the reaction by stabilizing the negative intermediate. libretexts.orgmasterorganicchemistry.com | The two fluorine atoms strongly activate the phenyl ring through the inductive effect. |

| Leaving Group | The rate is less dependent on the leaving group's ability to depart, as addition is rate-determining. Fluorine is an excellent leaving group in SNAr. libretexts.org | Fluoride is the leaving group, which is favorable for this reaction mechanism. |

| Nucleophile | Strong nucleophiles are required. | A variety of strong nucleophiles (e.g., RO⁻, RS⁻, R₂NH) can be employed. nih.govbeilstein-journals.org |

| Substituent Position | Ortho and para positions allow for resonance stabilization of the intermediate. Meta is less favorable but still activating. masterorganicchemistry.com | The meta disposition of the fluorine atoms means stabilization is primarily inductive. |

Further Functionalization via Cross-Coupling at Aryl C-X Bonds

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While these reactions traditionally utilize aryl bromides or iodides, recent advancements have made the activation of C-F bonds increasingly feasible, though it remains challenging due to the high bond strength of the C-F bond.

For a molecule like this compound, palladium-catalyzed cross-coupling reactions could potentially be employed to replace one or both fluorine atoms with other functional groups. nih.gov This post-functionalization strategy allows for the late-stage modification of complex molecules. nih.gov For example, a Suzuki-Miyaura coupling could introduce a new aryl or vinyl group, or a Buchwald-Hartwig amination could form a C-N bond.

The success of such a reaction would depend heavily on the choice of catalyst system, typically requiring specialized ligands and conditions to facilitate the oxidative addition of the palladium catalyst to the strong C-F bond. The hydroxyl group of the pentanol (B124592) core could also play a role, potentially directing the cross-coupling reaction through transient formation of a palladium alkoxide. nih.gov

Hydrogen Atom Transfer (HAT) and C-H Functionalization

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is moved between two molecular sites in a single concerted step. princeton.edu This process allows for the functionalization of otherwise unreactive C(sp³)–H bonds, which are abundant in the pentanol core of this compound. dicp.ac.cnnih.gov

Photoredox Catalysis for C-H Bond Activation in Alcohols

Visible-light photoredox catalysis has emerged as a mild and powerful method for initiating HAT processes. nih.govacs.org In a typical scenario for alcohol functionalization, a photocatalyst, upon absorbing light, becomes excited and can then engage in a single-electron transfer (SET) process. This can lead to the generation of a highly reactive species, such as a thiyl radical, which is capable of abstracting a hydrogen atom from a C-H bond. acs.orgorganic-chemistry.org

For this compound, the most likely sites for HAT are the C-H bonds on the methylene (-CH₂-) groups of the ethyl chains, which are alpha to the carbinol carbon. Activation of these C-H bonds would generate a carbon-centered radical, which can then participate in a variety of bond-forming reactions. nih.gov This strategy bypasses the need for pre-functionalization and offers a direct route to modify the alkyl portion of the molecule. scispace.com

Mechanistic Influence of Hydrogen Bonding in C-H Abstraction

The efficiency and selectivity of C-H abstraction in alcohols can be significantly influenced by hydrogen bonding. princeton.edunih.gov The hydroxyl group of this compound can form a hydrogen bond with a suitable catalyst or additive, such as a phosphate (B84403) anion. nih.gov This interaction can pre-organize the transition state for HAT, effectively lowering the activation energy for the abstraction of a hydrogen atom from a nearby C-H bond.

This hydrogen bond-assisted C-H activation can dramatically enhance the rate and selectivity of the reaction, favoring functionalization at the C-H bonds alpha to the hydroxyl group over other potentially reactive sites in the molecule. princeton.edunih.gov Studies have shown that the addition of hydrogen-bond acceptors can lead to significant rate enhancements in the photoredox-catalyzed alkylation of alcohols. nih.gov

Alpha-Alkylation and Related Transformations

As a tertiary alcohol, this compound lacks a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Therefore, direct α-alkylation at this position is impossible. However, the term "alpha-alkylation" in the context of HAT catalysis often refers to the functionalization of the C-H bonds that are alpha to the hydroxyl-bearing carbon. acs.orgacs.org

Following the generation of a carbon-centered radical on one of the ethyl groups via HAT, this radical can be trapped by various radical acceptors. For example, addition to a Michael acceptor, such as an acrylate (B77674), would result in the formation of a new C-C bond, effectively leading to the α-alkylation of the pentanol core. nih.gov This radical/polar crossover approach provides a powerful method for constructing complex carbon skeletons from simple alcohol precursors. nih.gov Titanium-based catalysts have also been shown to facilitate the dehydroxylative radical alkylation of tertiary alcohols, offering an alternative pathway to generate tertiary carbon radicals for C-C bond formation. organic-chemistry.org

Table 2: C-H Functionalization of this compound via HAT

| Step | Description | Key Features |

| 1. Initiation | A photocatalyst is excited by visible light. nih.gov | Mild, environmentally benign conditions. |

| 2. HAT Event | A HAT catalyst (e.g., a thiyl radical) abstracts a hydrogen from a C-H bond on an ethyl group. organic-chemistry.org | Selectivity can be controlled by hydrogen bonding with the alcohol's -OH group. princeton.edunih.gov |

| 3. Radical Trapping | The resulting carbon-centered radical adds to an acceptor (e.g., Michael acceptor). nih.gov | Forms a new C-C bond, leading to α-alkylation of the pentanol core. |

| 4. Termination | The product-radical is quenched to yield the final product, and the photocatalyst is regenerated. nih.gov | Catalytic cycle allows for high efficiency. |

Rearrangement Reactions Involving the Pentanol Core or Fluorinated Aryl Group

Tertiary alcohols like this compound are prone to rearrangement reactions, particularly under acidic conditions. youtube.com Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation centered on the C3 carbon of the pentanol core. youtube.com

This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if possible. masterorganicchemistry.com In this specific molecule, the tertiary carbocation is already relatively stable due to hyperconjugation with the adjacent alkyl groups. However, rearrangement of one of the ethyl groups (a 1,2-ethyl shift) could occur, leading to a rearranged carbon skeleton. Subsequent elimination of a proton would yield a mixture of isomeric alkenes.

Alternatively, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, such as the Johnson-Claisen rearrangement, could be envisioned if the alcohol were first converted into an appropriate allylic ether derivative, although this is not a direct rearrangement of the parent alcohol. rsc.org The bulkiness of the aryl group could influence the feasibility and outcome of such rearrangements. rsc.org

Sigmatropic Rearrangements in Fluorinated Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a π-electron system. wikipedia.orglibretexts.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. wikipedia.org Common examples include the orgoreview.comorgoreview.com Cope and Claisen rearrangements. wikipedia.orglibretexts.org

For a sigmatropic rearrangement to occur, the molecule must typically contain a system of conjugated π-bonds that allows for the concerted redistribution of electrons through a cyclic transition state. libretexts.org In the case of this compound, the molecule is a saturated tertiary alcohol. It lacks the requisite conjugated diene or allyl ether/vinyl ether moieties necessary for common sigmatropic rearrangements like the Cope or Claisen rearrangements. wikipedia.orglibretexts.org

While research has been conducted on sigmatropic rearrangements in some fluorinated systems, these studies have focused on molecules with specific unsaturated frameworks. For instance, investigations into orgoreview.comorgoreview.com-sigmatropic rearrangements of γ-SF5-substituted allylic alcohols highlighted the significant impact of sterically demanding fluorine-containing groups on the feasibility of such reactions. rsc.org In these cases, the bulky SF5 group was found to hinder the rearrangement process. rsc.org However, these examples are structurally distinct from this compound.

Given the saturated nature of the aliphatic portion of this compound and the absence of a suitable conjugated system, sigmatropic rearrangements are not a probable transformation pathway for this specific compound under typical thermal or photochemical conditions that promote such pericyclic reactions.

Pinacol-Type Rearrangements

A more plausible reaction pathway for this compound, particularly under acidic conditions, involves a pinacol-type rearrangement. The classical pinacol (B44631) rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in The reaction proceeds through the formation of a carbocation intermediate, followed by the migration of an adjacent alkyl or aryl group. orgoreview.comwikipedia.org

While this compound is not a 1,2-diol, tertiary alcohols can undergo a similar acid-catalyzed rearrangement. The mechanism would initiate with the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a tertiary carbocation at the benzylic position. masterorganicchemistry.com

The stability of this carbocation is a critical factor in determining the subsequent reaction steps. The presence of the phenyl ring would typically stabilize the carbocation through resonance. However, the two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect, which would destabilize the adjacent positive charge. This destabilization would make the formation of the carbocation less favorable compared to a non-fluorinated analogue.

Once the tertiary carbocation is formed, a 1,2-hydride or 1,2-alkyl shift could occur to yield a more stable carbocation, if possible. In the case of the 3-(3,5-difluorophenyl)pentan-3-yl cation, the migrating group would likely be one of the ethyl groups. The driving force for this migration is the formation of a more stable species. orgoreview.comlscollege.ac.in The migration of an ethyl group would lead to a new carbocation, which would then be quenched by the loss of a proton from an adjacent carbon to form an alkene or by reaction with a nucleophile.

The general migratory aptitude in pinacol-type rearrangements often follows the order: phenyl > hydride > alkyl. wikipedia.org However, the electron-withdrawing fluorine substituents on the phenyl ring would decrease its migratory aptitude.

Influence of Steric and Electronic Factors on Rearrangement Pathways

Both steric and electronic factors play a crucial role in directing the potential rearrangement pathways of this compound.

This electronic destabilization would likely increase the activation energy for the formation of the tertiary carbocation, making the reaction conditions required for a pinacol-type rearrangement potentially harsher than for a non-fluorinated analogue. Furthermore, the electron-withdrawing nature of the difluorophenyl group would diminish its ability to migrate compared to an unsubstituted phenyl group. chemistrysteps.com

Steric Factors: The tertiary nature of the alcohol, with two ethyl groups and a substituted phenyl group attached to the carbinol carbon, creates a sterically hindered environment. This steric bulk can influence the approach of reagents and the conformation of any intermediates.

In a potential pinacol-type rearrangement, the steric hindrance could affect the rate of protonation and the subsequent departure of the water molecule. However, its more significant role would be in influencing the migratory aptitude of the adjacent groups. While electronic effects generally favor the migration of aryl groups, significant steric crowding could potentially favor the migration of a smaller ethyl group.

In related fluorinated systems, steric bulk has been shown to be a dominant factor. For example, in the attempted orgoreview.comorgoreview.com-sigmatropic rearrangement of γ-SF5-substituted allylic alcohols, the steric demand of the SF5 group, rather than its electronic properties, was found to prevent the reaction. rsc.org While a different type of reaction, this highlights the importance of steric considerations in fluorinated compounds.

The interplay of these steric and electronic factors is summarized in the table below:

| Factor | Influence on the Reactivity of this compound |

| Electronic: -I Effect of Fluorine | Destabilizes the tertiary carbocation intermediate, potentially increasing the activation energy for rearrangement. Reduces the migratory aptitude of the difluorophenyl group. |

| Electronic: Resonance of Phenyl Ring | Generally stabilizing for a benzylic carbocation, but diminished by the electron-withdrawing fluorine atoms. |

| Steric: Tertiary Alcohol | Creates a crowded environment around the reactive center. |

| Steric: Ethyl Groups | Contribute to the steric bulk and are potential migrating groups in a rearrangement. |

| Steric: 3,5-Difluorophenyl Group | Adds to the steric hindrance and its migratory aptitude is influenced by both its size and electronic properties. |

Mechanistic Investigations of 3 3,5 Difluorophenyl 3 Pentanol Chemistry

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a chemical reaction. By measuring reaction rates under various conditions, one can deduce the rate law, infer the composition of the transition state, and identify the rate-determining step.

Determination of Rate Laws and Reaction Orders

The first step in the kinetic analysis of a reaction involving 3-(3,5-Difluorophenyl)-3-pentanol would be to determine the empirical rate law. This is achieved by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. The rate law is expressed in the form:

Rate = k[this compound]x[Reactant A]y[Reactant B]z...

Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming steps in a reaction mechanism. It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the resulting change in the reaction rate.

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but can influence the reaction rate through steric or electronic effects. For reactions of this compound, a KIE study could, for example, elucidate the mechanism of an elimination reaction by deuterating the carbinol proton or the protons on the adjacent carbons.

Analysis of Reaction Intermediates and Transition States

Spectroscopic Detection of Transient Species

Advanced spectroscopic techniques can be used to detect and characterize short-lived reaction intermediates. For reactions involving this compound, techniques such as:

Flash photolysis: To generate and study reactive intermediates.

Stopped-flow spectroscopy: To monitor rapid reactions in solution.

Matrix isolation spectroscopy: To trap and study reactive species at low temperatures.

NMR spectroscopy: Under specific conditions, can be used to observe stable carbocation intermediates if they are formed.

These methods could potentially identify carbocations, radicals, or other transient species formed during reactions of the title compound.

Computational Modeling of Potential Energy Surfaces

In the absence of direct experimental observation, computational chemistry provides a powerful means to explore reaction mechanisms. Using quantum mechanical calculations, it is possible to model the potential energy surface of a reaction. This involves calculating the energies of reactants, products, transition states, and intermediates.

For this compound, computational studies could:

Predict the most likely reaction pathways.

Determine the structures and energies of transition states.

Calculate activation energies, which can be compared with experimental kinetic data.

Provide insights into the electronic effects of the difluorophenyl group on the reaction mechanism.

Such computational models would be invaluable for interpreting experimental results and for building a comprehensive understanding of the chemical reactivity of this compound.

Stereochemical Course and Control in Transformations

The presence of a stereocenter in this compound, an alcohol bearing a chiral carbon atom, introduces the possibility of forming stereoisomeric products in its chemical transformations. The control of this stereochemistry is a key objective in modern organic synthesis.

Enantioselective and diastereoselective processes are fundamental to the synthesis of single-isomer products, which is often a requirement in the pharmaceutical and materials sciences.

In the context of this compound, enantioselective reactions would involve the selective transformation of one enantiomer over the other from a racemic mixture, or the creation of a new chiral center with a preference for one configuration. For instance, an enantioselective acylation or etherification reaction catalyzed by a chiral catalyst could selectively modify either the (R)- or (S)-enantiomer of this compound.

Diastereoselective reactions, on the other hand, would be relevant in transformations where a new stereocenter is created in a molecule that already contains one. For example, if this compound were to undergo a reaction that introduces a second chiral center, the relative orientation of these two centers would determine the diastereomeric outcome (e.g., syn vs. anti). The inherent chirality of the starting material can influence the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselectivity.

While specific data on this compound is not extensively documented in publicly available literature, the principles of enantioselective and diastereoselective catalysis are well-established for similar tertiary alcohols. For example, phosphine-catalyzed enantioselective additions to prochiral substrates have been shown to construct quaternary stereocenters with high enantioselectivity. nih.gov Such methodologies could potentially be adapted for the synthesis of enantioenriched this compound or its derivatives.

The following table illustrates typical outcomes for enantioselective reactions on analogous substrates, highlighting the level of control that can be achieved.

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Phosphine | 3-Fluoro-oxindole | γ-Addition Product | up to 99% | N/A |

| Ru(II) Complexes | 3-Aryl-3-oxopropanoic Ester | 3-Aryl-3-hydroxypropanoic Ester | >99% | N/A |

| BOROX Catalyst | N-Protected Aldimine | cis-Aziridine-2-carboxylate | >90% | N/A |

This table presents data for analogous reactions to illustrate the potential for high stereoselectivity in transformations involving similar functional groups and chiral centers. nih.govirb.hrmdpi.com

Stereoconvergent synthesis is an elegant strategy that converts a racemic starting material into a single enantiomerically enriched product, thus avoiding the 50% theoretical yield limit of a classical kinetic resolution. nih.gov A common approach to achieve this is through dynamic kinetic resolution (DKR), where the starting enantiomers are rapidly interconverted under the reaction conditions while one enantiomer is selectively transformed into the desired product. nih.gov

For a tertiary alcohol like this compound, a hypothetical stereoconvergent process could involve a reversible reaction at the chiral center. For example, a temporary oxidation to a prochiral ketone followed by an enantioselective reduction could, in principle, convert a racemic mixture of the alcohol into a single enantiomer. The success of such a process would hinge on the ability to achieve a rapid and reversible reaction at the tertiary alcohol center, which can be challenging.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to understand the mechanisms of stereoconvergent reactions. rsc.org These studies can elucidate the transition states and intermediates, revealing the origins of stereoselectivity and the pathways for racemization or epimerization. nih.govrsc.org For instance, in nickel-catalyzed hydroarylation reactions, DFT calculations have shown how a substrate can undergo isomerization to a common intermediate, leading to a single stereoisomeric product from a mixture of starting isomers. rsc.org

Chiral induction refers to the process by which the chirality in one part of a molecule influences the stereochemical outcome of a reaction at another site. nih.govnih.gov In the case of this compound, the existing stereocenter could direct the stereochemistry of a reaction occurring elsewhere in the molecule. For example, if a substituent were to be introduced at one of the ethyl groups, the chiral center could favor the formation of one diastereomer over the other.

This transfer of chirality is often mediated through space or through the bonding network of the molecule. The conformation of the molecule, dictated by steric and electronic interactions, plays a crucial role in determining the extent and direction of chiral induction.

The principles of chiral induction are widely applied in asymmetric synthesis. For example, in cycloaddition reactions, a chiral auxiliary attached to one of the reactants can control the facial selectivity of the approach of the other reactant. researchgate.net While this compound itself is not a typical chiral auxiliary, its inherent chirality would be a key factor in any intramolecular reaction or in reactions involving the formation of a new stereocenter in its vicinity.

The understanding of these mechanisms is critical for the rational design of synthetic routes to complex, stereochemically defined molecules derived from this compound.

Spectroscopic Characterization of 3 3,5 Difluorophenyl 3 Pentanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms.

The ¹H NMR spectrum of 3-(3,5-difluorophenyl)-3-pentanol is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 3,5-difluorophenyl ring are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C4 position (H-4') would likely appear as a triplet, due to coupling with the two equivalent fluorine atoms. The protons at the C2' and C6' positions (H-2' and H-6') would also be expected in this region, likely as a doublet of doublets or a multiplet due to coupling with both the adjacent fluorine and H-4' proton.

The aliphatic portion of the molecule, the two ethyl groups attached to the carbinol carbon, would give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are diastereotopic due to the chiral center at C3 and would be expected to show a complex multiplet pattern. The methyl protons (-CH₃) of the ethyl groups would likely appear as a triplet. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Based on the analysis of the related compound (3,5-difluorophenyl)(phenyl)methanol, the following table provides predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (H-2', H-6') | 6.80 - 7.20 | m | - |

| Aromatic H (H-4') | 6.60 - 6.90 | t | ~9.0 |

| Methylene H (-CH₂-) | 1.70 - 2.00 | m | - |

| Methyl H (-CH₃) | 0.80 - 1.20 | t | ~7.0 |

| Hydroxyl H (-OH) | 1.50 - 3.00 | br s | - |

t : triplet, m : multiplet, br s : broad singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbinol carbon, the aromatic carbons, and the aliphatic carbons of the ethyl groups. The carbon atoms directly bonded to fluorine (C3' and C5') will exhibit characteristic splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling. The carbinol carbon (C3) is expected to appear in the range typical for tertiary alcohols.

Drawing parallels from (3,5-difluorophenyl)(phenyl)methanol, the predicted ¹³C NMR chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbinol C (C3) | 75 - 85 |

| Aromatic C (C1') | 145 - 150 |

| Aromatic C (C2', C6') | 110 - 120 (d, JC-F ≈ 25 Hz) |

| Aromatic C (C3', C5') | 160 - 165 (dd, JC-F ≈ 245 Hz, 12 Hz) |

| Aromatic C (C4') | 100 - 110 (t, JC-F ≈ 25 Hz) |

| Methylene C (-CH₂-) | 30 - 40 |

| Methyl C (-CH₃) | 8 - 12 |

d : doublet, dd : doublet of doublets, t : triplet

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms on the aromatic ring are chemically equivalent. The chemical shift of this signal would be in the typical range for aromatic fluorine compounds.

| Fluorine | Predicted Chemical Shift (ppm) |

| Aromatic F (F-3', F-5') | -108 to -112 |

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced NMR techniques would be employed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations would be expected between the protons of the ethyl groups and the aromatic protons, which would help to define the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from hydrogen bonding. spectroscopyonline.comwpmucdn.comlibretexts.orgquimicaorganica.org The C-O stretching vibration of a tertiary alcohol typically appears as a strong band in the 1200-1100 cm⁻¹ region. quimicaorganica.org

The aromatic ring will give rise to several characteristic absorptions. C-H stretching vibrations on the aromatic ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the 1350-1100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl groups will be observed in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Bend | 1470 - 1370 | Medium |

| Aromatic C-F | Stretch | 1350 - 1100 | Strong |

| Tertiary C-O | Stretch | 1200 - 1100 | Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on the polarizability changes during molecular vibrations. For this compound, the Raman spectrum is expected to be rich with information, detailing the structure of both the aromatic ring and the aliphatic alcohol moiety.

The key vibrational modes anticipated in the Raman spectrum arise from its distinct functional groups. The 3,5-disubstituted phenyl ring gives rise to characteristic bands, including aromatic C-H stretching, C=C stretching within the ring, and C-F stretching vibrations. The pentanol (B124592) portion of the molecule will contribute signals from aliphatic C-H stretching, C-C backbone stretching, and C-O stretching of the tertiary alcohol.

From a symmetry perspective, the 3,5-difluorophenyl group possesses a C2v point group, which dictates the activity of its vibrational modes in Raman and infrared spectroscopy. Vibrations that maintain the symmetry of the molecule are typically strong and polarized in the Raman spectrum. The interaction between the phenyl ring and the pentanol group may slightly alter this local symmetry, but the fundamental vibrational characteristics are expected to be preserved.

The following table outlines the expected Raman shifts for the primary vibrational modes of this compound, based on typical frequency ranges for these functional groups.

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3050-3100 | Aromatic C-H Stretch | Medium |

| 2850-3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong |

| 1600-1620 | Aromatic C=C Ring Stretch | Strong |

| 1430-1470 | Aliphatic C-H Bending | Medium |

| 1200-1300 | C-F Stretch | Strong |

| 1000-1100 | Aromatic Ring Breathing Mode | Strong, Polarized |

| 850-950 | C-C Stretch of Pentyl Group | Medium |

| 700-800 | C-O Stretch of Tertiary Alcohol | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₄F₂O), HRMS would be used to confirm its molecular formula. The calculated exact masses for the molecular ion and common adducts are presented below.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | [C₁₁H₁₄F₂O]⁺ | 200.1012 |

| [M+H]⁺ | [C₁₁H₁₅F₂O]⁺ | 201.1090 |

| [M+Na]⁺ | [C₁₁H₁₄F₂ONa]⁺ | 223.0908 |

| [M+K]⁺ | [C₁₁H₁₄F₂OK]⁺ | 239.0648 |

Fragmentation Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways that provide structural confirmation. As a tertiary alcohol, a prominent fragmentation route is the α-cleavage, which involves the loss of an alkyl radical to form a stable, resonance-stabilized oxonium ion.

Other expected fragmentation pathways include the loss of a water molecule (dehydration) and cleavage at the bond connecting the phenyl ring to the tertiary carbon. The fragmentation of the difluorophenyl ring itself would also contribute to the mass spectrum.

The table below details the expected major fragments and their corresponding m/z values.

| m/z (Expected) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 200 | [C₁₁H₁₄F₂O]⁺ | Molecular Ion |

| 182 | [C₁₁H₁₂F₂]⁺ | Loss of H₂O |

| 171 | [C₉H₁₀F₂O]⁺ | α-cleavage (Loss of C₂H₅ radical) |

| 113 | [C₆H₄F₂]⁺ | Cleavage of C-C bond adjacent to the ring |

| 87 | [C₅H₁₁O]⁺ | Cleavage of the aryl-alkyl bond with charge on the pentanol fragment |

| 59 | [C₃H₇O]⁺ | Further fragmentation of the pentanol side chain |

Electronic Spectroscopy and Other Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption profile is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the 3,5-difluorophenyl group. The π-electron system of the aromatic ring is expected to give rise to strong absorptions in the UV region due to π → π* transitions. These are typically observed as two distinct bands: the E-band (higher energy) and the B-band (lower energy, showing fine structure). The presence of fluorine and alkyl substituents on the benzene ring will cause a slight bathochromic (red) shift compared to unsubstituted benzene.

A weak n → π* transition, originating from the non-bonding electrons on the oxygen atom, may also be present at longer wavelengths, but it is often obscured by the more intense π → π* absorptions.

The expected electronic transitions and their approximate absorption maxima are summarized in the following table.

| Electronic Transition | Expected λmax Range (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π* (E-band) | 200 - 220 | 7,000 - 9,000 |

| π → π* (B-band) | 250 - 280 | 200 - 500 |

| n → π* | 270 - 290 | 10 - 100 |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing unpaired electrons, i.e., radical species. The parent molecule, this compound, is a diamagnetic species with all electrons paired and is therefore EPR silent.

EPR spectroscopy would become a relevant analytical tool if the molecule were to form a radical species, for instance, through oxidation, radiolysis, or reaction with a radical initiator. A potential radical that could be formed is the alkoxyl radical, [C₆H₃F₂]C(C₂H₅)₂O•, resulting from the homolytic cleavage of the O-H bond.

If such a radical were generated, its EPR spectrum would provide valuable information about its electronic structure. The g-factor would be characteristic of an oxygen-centered radical. Furthermore, the spectrum would exhibit hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei. In this case, coupling would be expected with the two fluorine atoms on the phenyl ring and with the protons on the adjacent ethyl groups. The resulting splitting pattern would be a unique signature of the radical's structure.

The table below outlines the hypothetical radical species and the parameters that would be determined by EPR spectroscopy.

| Hypothetical Radical Species | EPR Parameters | Expected Information |

| 3-(3,5-Difluorophenyl)-3-pentoxyl radical | g-factor | Characteristic of an alkoxyl radical (~2.004) |

| Hyperfine Coupling Constants (a) | a(¹⁹F): Interaction with two equivalent fluorine nuclei. | |

| a(¹H): Interaction with the methylene protons of the ethyl groups. |

Theoretical and Computational Studies of 3 3,5 Difluorophenyl 3 Pentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, orbital energies, and spectroscopic parameters, providing a detailed picture of the molecule's electronic framework and potential reactivity.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, which translate to "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy in calculating molecular energies. For a molecule like 3-(3,5-Difluorophenyl)-3-pentanol, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide benchmark energy values. youtube.com While computationally expensive, these methods are crucial for obtaining precise energy profiles, which are essential for understanding reaction mechanisms and thermodynamic stability. For instance, high-level ab initio calculations could be employed to accurately determine the energy barriers for conformational changes or potential decomposition pathways of the molecule.

Density Functional Theory (DFT) for Geometries and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. fluorine1.ru DFT methods are particularly well-suited for optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to investigate the electronic and structural properties of fluorinated organic compounds. researchgate.net

The introduction of two fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties. Fluorine is a highly electronegative atom, and its presence leads to inductive electron withdrawal from the aromatic ring. nih.govresearchgate.net This effect can alter the charge distribution across the entire molecule. DFT calculations can quantify this effect by computing atomic charges, dipole moments, and electrostatic potential maps. These calculations would likely show a significant polarization of the C-F bonds and a modification of the electron density on the phenyl ring compared to the non-fluorinated analogue. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value | Influence of Fluorine Substitution |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides. |

| C-O Bond Length | ~1.44 Å | May be slightly shortened due to inductive effects. |

| C-C (Aromatic) Bond Lengths | 1.38 - 1.40 Å | Fluorination can lead to minor variations in ring bond lengths. nih.gov |

| Dihedral Angle (Ring-C-O-H) | Variable | Dependent on the most stable conformer. |

Note: These are predicted values based on typical DFT calculations for similar molecules and are subject to the level of theory used.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may also be associated with the π* orbitals of the aromatic system. The presence of the electronegative fluorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound. nih.govacs.org This is a consequence of the inductive effect of fluorine. The HOMO-LUMO gap might be slightly increased, suggesting enhanced stability. emerginginvestigators.org

Table 2: Predicted Frontier Orbital Energies of this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily located on the difluorophenyl ring. |

| LUMO | -0.5 to -1.5 | Likely a π* orbital of the aromatic ring. |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates high kinetic stability. |

Note: These values are estimations based on trends observed in fluorinated aromatic compounds and can vary with the computational method.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings or to aid in the interpretation of spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would show the effect of the fluorine atoms on the chemical shifts of the aromatic protons and carbons. The fluorine atoms are expected to cause a downfield shift for the adjacent carbons and an upfield shift for the protons in the meta positions.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the alkyl chains and the aromatic ring, and the characteristic C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The primary absorption bands are expected to correspond to π-π* transitions within the difluorophenyl ring.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for exploring the conformational space and dynamic behavior of larger molecules like this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanol (B124592) side chain and its orientation relative to the difluorophenyl ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. upenn.edu

Molecular mechanics force fields can be used to perform a systematic search of the conformational space by rotating the key dihedral angles. The resulting potential energy surface would reveal the global minimum energy conformation and other low-energy conformers. For this compound, the orientation of the ethyl groups and the hydroxyl group relative to the bulky aromatic ring will be the primary determinants of conformational preference. colostate.edu Steric hindrance between the alkyl chains and the phenyl ring will play a significant role in defining the low-energy conformations. upenn.edu It is plausible that the most stable conformer will adopt a staggered arrangement to minimize these steric clashes.

Steric Hindrance and Substituent Effects on Molecular Conformation

Theoretical studies on this compound focus significantly on the interplay between electronic substituent effects and steric hindrance, which collectively dictate the molecule's preferred three-dimensional structure. The 3,5-difluorophenyl group is the primary source of these effects. Computationally, these influences are analyzed using methods like Density Functional Theory (DFT) to optimize the molecular geometry and calculate energetic penalties for non-ideal conformations.

Substituent Effects: The two fluorine atoms at the meta positions of the phenyl ring exert a powerful influence on the molecule's electronic properties. Due to fluorine's high electronegativity, it has a strong electron-withdrawing inductive effect (-I). libretexts.org Unlike halogens at the ortho or para positions, meta-substituted fluorines have a negligible resonance-donating effect (+R). libretexts.orglumenlearning.com Consequently, the 3,5-difluoro substitution pattern primarily deactivates the aromatic ring by pulling electron density away from it. lumenlearning.comresearchgate.net This electronic modification impacts the polarity of the C-aryl bond and can influence the acidity of the tertiary alcohol's hydroxyl proton. Computational models such as Natural Bond Orbital (NBO) analysis are used to quantify the changes in atomic charges and orbital occupations, revealing the extent of this electron withdrawal.

Steric Hindrance: The central C3 carbon atom of the pentanol chain is a sterically crowded center. It is bonded to a bulky 3,5-difluorophenyl group and two ethyl groups. Computational modeling is essential to determine the most stable rotameric conformations that minimize steric clashes between these groups. These calculations involve mapping the potential energy surface by systematically rotating the bonds connected to the central carbon (C-phenyl and C-ethyl bonds). The results typically show that the phenyl and ethyl groups adopt a staggered arrangement to maximize their separation in space. The steric strain associated with bringing these groups into eclipsed conformations can be quantified, providing insight into the rotational barriers and conformational flexibility of the molecule.

Below is a data table generated from hypothetical DFT calculations, illustrating the impact of the 3,5-difluoro substitution on the geometry of the molecule compared to its non-fluorinated parent compound, 3-phenyl-3-pentanol.

Table 1: Calculated Geometric Parameters Illustrating Substituent Effects.

| Parameter | 3-phenyl-3-pentanol (Calculated) | This compound (Calculated) | Comment |

|---|---|---|---|

| C(ipso)-C(carbinol) Bond Length (Å) | 1.535 | 1.531 | Slight shortening due to the inductive effect of fluorine atoms. |

| C-O Bond Length (Å) | 1.438 | 1.441 | Minor elongation influenced by electronic changes on the carbinol carbon. |

| Ethyl-C(carbinol)-Ethyl Angle (°) | 111.5 | 111.8 | Minimal change, indicating the steric bulk is dominated by the fundamental structure. |

| Phenyl-C(carbinol)-O Angle (°) | 108.2 | 108.0 | Slight alteration due to electronic repulsion and steric adjustments. |

Solvent Effects and Solvation Models in Computational Studies

The interaction of this compound with solvents is critical for understanding its behavior in solution. Computational chemistry predicts these interactions primarily through solvation models. acs.org The most common approaches are implicit (continuum) solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govyoutube.com

In these models, the solute molecule is placed within a cavity created in a continuous dielectric medium that represents the bulk solvent. youtube.com The model calculates the free energy of solvation by considering the electrostatic interactions between the solute's charge distribution and the polarized dielectric, as well as non-electrostatic terms like cavity formation and dispersion forces. For a molecule like this compound, which possesses a polar hydroxyl group and highly polar C-F bonds, electrostatic interactions are significant.

Computational studies can predict how the molecule's properties change from the gas phase to different solvents. For instance, the dipole moment of the molecule is expected to increase in polar solvents due to the solvent's reaction field stabilizing a more polarized electronic structure. mdpi.com The choice of solvent can also influence conformational equilibria; a polar solvent might preferentially stabilize a conformer with a larger dipole moment. Studies on fluorinated compounds have shown that accurate prediction of properties like partition coefficients depends heavily on the chosen solvation model and its parameterization. nih.govunl.pt

The following table presents hypothetical solvation free energy (ΔGsolv) values for this compound in various solvents, as would be calculated using a continuum model like SMD.

Table 2: Predicted Solvation Free Energies in Various Solvents.

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) | Interpretation |

|---|---|---|---|

| Toluene | 2.4 | -4.8 | Modest stabilization in a nonpolar aromatic solvent. |

| Tetrahydrofuran (THF) | 7.5 | -7.2 | Favorable solvation in a polar aprotic solvent, common for synthesis. |

| Methanol | 33.0 | -9.5 | Strong stabilization due to the solvent's high polarity and hydrogen bonding capacity. researchgate.net |

| Water | 78.4 | -9.1 | Strong electrostatic stabilization, but partially offset by the hydrophobic nature of the aryl and alkyl groups. |

Predictive Modeling of Reactivity, Selectivity, and Catalysis

In Silico Design of Synthetic Routes

Computational chemistry serves as a powerful tool for the in silico design and evaluation of synthetic pathways to target molecules like this compound. nih.gov The most direct and logical route to this tertiary alcohol is the Grignard reaction. organicchemistrytutor.comorganic-chemistry.org This involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the carbonyl carbon of a precursor ketone, 3',5'-difluorobenzophenone.

In silico modeling of this pathway involves several steps:

Transition State (TS) Searching: Quantum mechanical calculations are employed to locate the transition state structure for the nucleophilic addition step. The energy of this TS is crucial, as it determines the activation energy barrier and, consequently, the theoretical reaction rate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants to the intermediate alkoxide.

Side-Product Prediction: Computational models can also explore potential side reactions. In Grignard reactions with sterically hindered ketones, side products can arise from enolization or reduction pathways. organic-chemistry.org By calculating the activation barriers for these competing reactions, chemists can predict the conditions under which the desired addition product will be favored.

This predictive power allows for the pre-screening of different reagents and conditions (e.g., different Grignard reagents or solvents) to identify the most efficient and selective synthetic route before any experimental work is undertaken. nih.gov

Computational Insights into Catalytic Cycles and Ligand Design

For the synthesis of chiral molecules, asymmetric catalysis is paramount. To produce a single enantiomer of this compound, one might employ a catalytic asymmetric addition of a diethylzinc (B1219324) or a Grignard reagent to 3',5'-difluorobenzophenone. This requires a chiral catalyst, often a metal complex with a chiral ligand. nih.govresearchgate.net

Computational modeling provides deep insights into how these catalytic systems function:

Mechanism Elucidation: DFT calculations can map the entire catalytic cycle, identifying all intermediates and transition states. ntu.edu.sgresearchgate.net This allows researchers to understand the precise mechanism of chirality transfer, showing how the chiral ligand creates a differentiated energetic landscape for the formation of the two possible product enantiomers.

Ligand Design: Rational ligand design is a key area where computation excels. nih.govresearchgate.net By starting with a known ligand scaffold, chemists can computationally introduce modifications and calculate their effect on the enantioselectivity of the reaction. For example, models can predict how increasing the steric bulk on a ligand will block one face of the ketone more effectively, leading to a higher enantiomeric excess (e.e.). The model can analyze crucial non-covalent interactions, such as CH-π or hydrogen bonds, between the ligand and the transition state structure, which are often decisive for stereocontrol. acs.org

Catalyst Screening: Instead of synthesizing a large library of potential ligands, they can be rapidly screened in silico to identify the most promising candidates for experimental validation, saving significant time and resources. nih.gov

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a quantitative basis for understanding structure-reactivity relationships. By calculating specific electronic and structural descriptors for this compound and related compounds, it is possible to predict their reactivity in various chemical transformations.

Key computational descriptors include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. The LUMO energy, for instance, correlates with a molecule's ability to accept electrons. A lower LUMO energy for the precursor ketone (3',5'-difluorobenzophenone) would suggest higher reactivity toward nucleophiles like a Grignard reagent. acs.org

NBO Charges: Natural Bond Orbital analysis provides partial atomic charges that reflect the electron distribution. acs.org A more positive NBO charge on the carbonyl carbon of the precursor ketone indicates greater electrophilicity and thus higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting the sites of nucleophilic or electrophilic attack. acs.org

The table below illustrates how these computed parameters could be used to establish a structure-reactivity relationship for the Grignard addition to a series of substituted benzophenones.

Table 3: Calculated Properties vs. Predicted Reactivity for Substituted Benzophenones.

| Precursor Ketone | NBO Charge on C=O Carbon | LUMO Energy (eV) | Predicted Relative Reactivity |

|---|---|---|---|

| Benzophenone | +0.550 | -1.85 | Baseline |

| 4,4'-Dimethoxybenzophenone | +0.535 | -1.72 | Lower (methoxy groups are electron-donating) |

| 3,5-Difluorobenzophenone | +0.575 | -2.20 | Higher (fluorine atoms are electron-withdrawing) |

| 4,4'-Dinitrobenzophenone | +0.590 | -3.15 | Highest (nitro groups are strongly electron-withdrawing) lumenlearning.com |

Advanced Applications and Derivatization of 3 3,5 Difluorophenyl 3 Pentanol in Organic Synthesis

Role as a Key Intermediate in Complex Molecular Synthesis

The structural rigidity and unique stereoelectronic profile of 3-(3,5-difluorophenyl)-3-pentanol make it an attractive intermediate for the construction of complex molecular architectures. While its direct synthesis is not widely reported, it can be prepared using established organometallic methods, such as the Grignard reaction between ethylmagnesium bromide and 3',5'-difluoroacetophenone (B1297510) doubtnut.com. This accessibility allows for its use as a foundational scaffold.

Precursors for Advanced Organic Materials

The incorporation of fluorinated motifs is a key strategy in materials science to tune properties such as thermal stability, liquid crystallinity, and optical behavior. The 3,5-difluorophenyl group in the molecule can influence intermolecular interactions, including dipole-dipole and π-π stacking, which are crucial for the self-assembly of organic materials. Derivatization of the hydroxyl group can be used to link the core structure into larger polymeric or oligomeric systems. For instance, conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) ester would yield a monomer suitable for polymerization, creating fluorinated polymers with potentially low surface energy and high thermal resistance.

Building Blocks for Macrocyclic Structures

Macrocycles are large ring structures that are central to host-guest chemistry, drug delivery, and the synthesis of artificial enzymes. The defined three-dimensional shape of this compound makes it a valuable component for constructing complex macrocyclic frameworks rsc.org. The tertiary alcohol group provides a handle for covalent linkage, while the diethyl groups and the difluorophenyl ring act as rigid steric elements that can direct the final conformation of the macrocycle. By reacting the alcohol with difunctional linkers (e.g., diisocyanates or diacyl chlorides) under high-dilution conditions, it can be incorporated as a corner-stone in larger ring systems. The fluorinated phenyl group can also serve as a recognition site within the macrocycle's cavity.

Integration into Bioactive Molecule Scaffolds (Focus on Synthetic Strategy)

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The 3,5-difluorophenyl moiety is a common bioisostere for other groups and can be integrated into various pharmacologically active scaffolds nih.govnih.gov.

Synthesis of Analogs with Modified Fluorination Patterns

The specific difluoro substitution pattern of the parent molecule can be systematically varied to fine-tune its properties. Synthetic strategies allow for the creation of analogs with different numbers and positions of fluorine atoms on the phenyl ring. Furthermore, more exotic fluorinated groups can be introduced. For example, research on related allylic alcohols has shown that groups like trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) can be incorporated into molecular backbones rsc.org. The synthesis of these analogs would typically start from differently fluorinated acetophenones, allowing for a systematic exploration of structure-activity relationships (SAR).

Table 1: Potential Analogs and Precursors

| Analog Compound | Key Precursor | Potential Synthetic Application |

|---|---|---|

| 3-(3,4,5-Trifluorophenyl)-3-pentanol | 3',4',5'-Trifluoroacetophenone | Investigating the effect of increased fluorination on bioactivity. |

| 3-(3-Chloro-5-fluorophenyl)-3-pentanol | 3'-Chloro-5'-fluoroacetophenone | Exploring halogen-specific interactions in receptor binding. |

Introduction of Other Functional Groups for Further Derivatization

The tertiary hydroxyl group of this compound is the primary site for derivatization, enabling its covalent attachment to other molecules or modification of its physicochemical properties nih.gov.

Esterification: The alcohol can be readily converted into esters using acyl chlorides or anhydrides. This reaction is often used to create prodrugs or to introduce reporter tags for analytical purposes. For example, derivatization with pentafluorobenzoyl chloride produces a derivative that is highly sensitive in gas chromatography with electron capture detection nih.gov.

Etherification: Formation of ethers via Williamson ether synthesis (after deprotonation of the alcohol) allows for the introduction of a wide range of alkyl or aryl substituents, providing stable linkages for more complex structures.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can introduce a double bond, creating an alkene (3-(3,5-difluorophenyl)pent-2-ene). This new functional group opens up further synthetic possibilities, including addition reactions across the double bond.

Table 2: Common Derivatization Reactions and Reagents

| Reaction Type | Reagent Example | Product Functional Group | Purpose |

|---|---|---|---|

| Esterification | Benzoyl Chloride | Ester | Prodrug synthesis, analytical derivatization nih.gov |

| Etherification | Sodium Hydride, then Methyl Iodide | Ether | Stable linkage, modification of solubility |

| Dehydration | Sulfuric Acid | Alkene | Creation of a new reactive site |

Development of Novel Catalytic Systems or Ligands Incorporating Fluorinated Alcohol Moieties

Fluorinated alcohols and their corresponding alkoxides are known to be effective ligands or key components of catalytic systems, often prized for their steric bulk and electron-withdrawing nature. These properties can enhance the reactivity and selectivity of metal centers in catalysis.

Following deprotonation, the 3-(3,5-difluorophenyl)-3-pentanolate anion can act as a bulky, weakly coordinating ligand. This concept has been demonstrated with structurally similar compounds. For instance, 1,1,1,2,2,4,4,5,5,5-decafluoro-3-phenyl-3-pentanol has been successfully used to synthesize a bidentate ligand for spirophosphoranes, where the fluorinated groups provided significant steric influence. The steric and electronic properties of the 3-(3,5-difluorophenyl)-3-pentanolate ligand could be harnessed to stabilize reactive metal complexes or to create chiral catalysts if a stereocenter is introduced into the molecule. The fluorine atoms can also engage in non-covalent interactions with substrates, potentially influencing the stereochemical outcome of a catalyzed reaction.

Design of Chiral Catalysts from this compound Derivatives

There is no available scientific literature detailing the design and synthesis of chiral catalysts derived from this compound. Research in asymmetric catalysis typically focuses on scaffolds that have demonstrated broad utility and tunability. While the structure of this compound contains a stereocenter and fluorine atoms which can influence electronic properties, there are no published reports of its successful modification into a chiral catalyst or ligand. The creation of a data table for its derivatives is therefore not possible.

Application in Enantioselective Transformations

Consequently, with no reported chiral catalysts derived from this compound, there are no documented applications of such catalysts in enantioselective transformations. The field of organic synthesis has a vast array of chiral catalysts that are routinely used for reactions such as asymmetric hydrogenations, aldol (B89426) reactions, and epoxidations. However, none of the published methods utilize catalysts based on the this compound framework. As such, no data on reaction yields, enantiomeric excess, or specific transformations can be provided.

Given the absence of specific data, it is not feasible to generate the requested article with scientifically accurate and detailed findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)-3-pentanol, and how can reaction efficiency be optimized?